Butyl[(2-chloro-6-fluorophenyl)methyl]amine
Description
Butyl[(2-chloro-6-fluorophenyl)methyl]amine (CAS: 893610-81-6) is an organic compound with the molecular formula C₁₁H₁₅ClFN and a molecular weight of 215.69 . Structurally, it consists of a butyl group attached to an amine nitrogen, which is further bonded to a 2-chloro-6-fluorophenylmethyl moiety.
Properties
IUPAC Name |
N-[(2-chloro-6-fluorophenyl)methyl]butan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClFN/c1-2-3-7-14-8-9-10(12)5-4-6-11(9)13/h4-6,14H,2-3,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHCNOKDFNCAEQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=C(C=CC=C1Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl[(2-chloro-6-fluorophenyl)methyl]amine typically involves the reaction of 2-chloro-6-fluorobenzyl chloride with butylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous ethanol or another suitable organic solvent
Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
Butyl[(2-chloro-6-fluorophenyl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The chlorine and fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents such as sodium methoxide or sodium ethoxide in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted benzene derivatives with various functional groups.
Scientific Research Applications
Butyl[(2-chloro-6-fluorophenyl)methyl]amine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Butyl[(2-chloro-6-fluorophenyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Structural Features and Modifications
The following compounds share the 2-chloro-6-fluorophenylmethyl group but differ in substituents on the amine or adjacent functional groups:
| Compound Name | Key Structural Differences | Molecular Formula | Molecular Weight | Reference |
|---|---|---|---|---|
| Butyl[(2-chloro-6-fluorophenyl)methyl]amine | Butyl group on amine | C₁₁H₁₅ClFN | 215.69 | |
| [(2-Chloro-6-fluorophenyl)methyl][3-(1H-imidazol-1-yl)propyl]amine | Imidazole-propyl chain instead of butyl | C₁₃H₁₅ClFN₃ | 279.73 | |
| N-(2-Chloro-6-fluorophenyl)-4-methyl-2-(1H-tetrazol-5-ylmethyl)benzenamine (Compound 18) | Tetrazole and methylbenzenamine core | C₁₆H₁₄ClFN₄ | 340.76 | |
| 4-Chloro-1-[(2-chloro-6-fluorophenyl)methyl]-1H-pyrazol-3-amine | Pyrazole ring with chloro substituent | C₁₀H₈Cl₂FN₃ | 260.10 | |
| 2-{(2-Chloro-6-fluorophenyl)methylamino}-N-(1-cyano-1,2-dimethylpropyl)acetamide | Acetamide and cyano groups | C₂₂H₁₉ClN₄O₂S | 438.94 |
Key Observations :
- Replacement of the butyl group with heterocycles (e.g., imidazole, tetrazole, pyrazole) introduces hydrogen-bonding capabilities, influencing solubility and target binding .
- Bulky substituents like tetrazole (Compound 18) increase topological polar surface area (tPSA), enhancing solubility in simulated gastric fluid compared to lumiracoxib .
Physicochemical Properties
*Estimated using computational tools due to lack of experimental data.
Key Observations :
Biological Activity
Butyl[(2-chloro-6-fluorophenyl)methyl]amine, also known as (Butan-2-yl)[(2-chloro-6-fluorophenyl)methyl]amine, is a compound that has garnered attention in various fields, particularly in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The molecular formula for this compound is C12H17ClFN. The synthesis typically involves the nucleophilic substitution of (2-chloro-6-fluorophenyl)methylamine with butan-2-yl chloride in the presence of a base such as sodium hydroxide, followed by treatment with hydrochloric acid to yield the hydrochloride salt.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors:
- Enzyme Inhibition : It has been studied for its ability to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes, which are critical in the synthesis of pro-inflammatory mediators.
- Receptor Modulation : The compound can act as an agonist or antagonist at various receptor sites, potentially influencing neurotransmitter systems and contributing to therapeutic effects in neurological disorders.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation through enzyme inhibition.
- Neurological Applications : Its receptor modulation suggests potential use in treating neurological disorders, although specific studies on this application are still emerging.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with similar compounds is useful:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| This compound | C12H17ClFN | Unique combination of chloro and fluoro substituents |
| Butyl[(2-chloro-4-fluorophenyl)methyl]amine | C12H17ClF | Different fluorine position; variation in activity |
| Butyl[(3-chlorophenyl)methyl]amine | C12H17Cl | Lacks fluorine; different reactivity profile |
The presence of both chloro and fluoro groups on the phenyl ring significantly influences the compound's reactivity and biological activity compared to other amines.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Study on Enzyme Inhibition : A study demonstrated that this compound effectively inhibits COX enzymes, leading to reduced inflammatory responses in vitro.
- Potential Neurological Applications : Preliminary research suggests that it may modulate neurotransmitter systems, indicating potential therapeutic benefits for neurological conditions.
- Comparative Studies : Research comparing this compound with others has highlighted its unique reactivity profile due to its specific substituents, which may enhance its efficacy as a pharmaceutical agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
